molecular formula C8H7FN2O2 B11908944 4-Fluoro-6-nitroindoline

4-Fluoro-6-nitroindoline

Katalognummer: B11908944
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: GHXGQDHBPSIPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-6-nitroindoline is an organic compound with the molecular formula C8H7FN2O2 It is a derivative of indoline, characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 6th position on the indoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-nitroindoline typically involves the nitration of 4-fluoroindoline. One common method includes the following steps:

    Nitration Reaction: 4-Fluoroindoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 6th position.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize the formation of by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and temperature control.

    Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-6-nitroindoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Nucleophiles: Ammonia, amines, or other nucleophilic reagents.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of 4-fluoro-6-aminoindoline.

    Substituted Indolines: Substitution reactions yield various substituted indoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-6-nitroindoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Fluoro-6-nitroindoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoroindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroindoline: Lacks the fluorine atom, which affects its stability and reactivity.

    4-Chloro-6-nitroindoline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

4-Fluoro-6-nitroindoline is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H7FN2O2

Molekulargewicht

182.15 g/mol

IUPAC-Name

4-fluoro-6-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h3-4,10H,1-2H2

InChI-Schlüssel

GHXGQDHBPSIPLC-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.